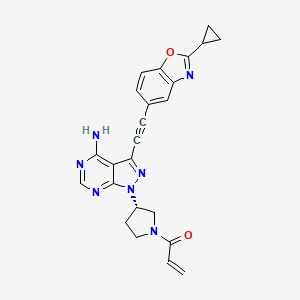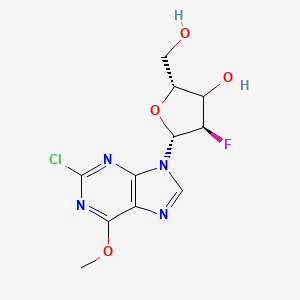
Cyanine 3.5 chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine 3.5 chloride is a red fluorescent dye belonging to the cyanine dye family. It is known for its ability to label amino groups in peptides, proteins, and oligonucleotides. The compound has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . Cyanine dyes are widely used in various scientific fields due to their high fluorescence intensity and broad spectral range.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine 3.5 chloride can be synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the use of heterocyclic compounds and a counter anion to stabilize the structure . The reaction conditions often include specific temperatures and solvents to ensure the proper formation of the dye.
Industrial Production Methods
In industrial settings, the production of cyanine dyes, including this compound, involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions and monitor the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine 3.5 chloride undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with amino groups in peptides, proteins, and oligonucleotides, forming stable covalent bonds.
Oxidation and Reduction: Cyanine dyes can undergo redox reactions, which may affect their fluorescence properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Amino-Group Containing Compounds: These are essential for the labeling process.
Major Products Formed
The primary products formed from the reactions of this compound are labeled peptides, proteins, and oligonucleotides. These labeled compounds are used in various scientific applications, including imaging and diagnostics .
Applications De Recherche Scientifique
Cyanine 3.5 chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic imaging, including tumor imaging and imaging-guided surgery.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mécanisme D'action
The mechanism of action of Cyanine 3.5 chloride involves its ability to form covalent bonds with amino groups in biomolecules. This labeling process enhances the fluorescence properties of the biomolecules, making them suitable for imaging and diagnostic applications . The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine 3.5 chloride is part of the broader cyanine dye family, which includes compounds like:
Cyanine 3 (Cy3): Another red fluorescent dye with similar properties but different spectral characteristics.
Cyanine 5 (Cy5): A dye with a longer wavelength, used for different imaging applications.
Cyanine 7 (Cy7): A near-infrared dye used for deep tissue imaging.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for certain imaging applications where other dyes may not be as effective. Its ability to form stable covalent bonds with amino groups also sets it apart from other fluorescent dyes .
Propriétés
Formule moléculaire |
C42H44ClN3O4 |
|---|---|
Poids moléculaire |
690.3 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C42H44N3O4.ClH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
OMCXFDHJRPGVBF-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)


![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
